1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-
Description
1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-, is a heterocyclic compound featuring a fused triazole and pyridine core. The molecule is substituted with a methyl group at position 8 and a methanamine group at position 3. This structure is part of a broader class of triazolopyridine derivatives known for their diverse biological activities, including antifungal, antimalarial, and receptor-binding properties . The methanamine side chain at position 3 and methyl group at position 8 distinguish it from related compounds, influencing its physicochemical properties (e.g., solubility, molecular weight) and pharmacological behavior.
Properties
IUPAC Name |
(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-3-2-4-12-7(5-9)10-11-8(6)12/h2-4H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBFJKJFGWEWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217815 | |
| Record name | 8-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020033-72-0 | |
| Record name | 8-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020033-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One method involves a catalyst-free, additive-free, and eco-friendly approach using microwave irradiation.
Mechanochemical Method: Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be scaled up for industrial applications, demonstrating good functional group tolerance and high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are not extensively documented.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, given the presence of the triazole and pyridine rings.
Common Reagents and Conditions:
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution: Conditions typically involve bases like triethylamine and solvents such as xylene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. A study demonstrated that certain compounds within this class displayed potent activity against a range of bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways .
2. Neurological Disorders
Triazolo[4,3-a]pyridine derivatives have been investigated for their potential in treating neurological disorders. For instance, compounds have been identified as positive allosteric modulators of metabotropic glutamate receptors, which are crucial in synaptic transmission and plasticity. This modulation could lead to therapeutic effects in conditions such as schizophrenia and anxiety disorders .
3. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of triazolo[4,3-a]pyridine derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases like arthritis and other chronic conditions .
Materials Science Applications
1. Photonic Devices
The optical properties of 1,2,4-triazolo[4,3-a]pyridine derivatives make them suitable candidates for photonic applications. Research has shown that these compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable luminescent properties .
2. Coordination Chemistry
The ability of triazolo[4,3-a]pyridine to form coordination complexes with transition metals has been explored for catalysis and material synthesis. These complexes can enhance catalytic efficiency in various reactions, including oxidation and polymerization processes .
Agricultural Chemistry Applications
1. Pesticidal Activity
Some derivatives of 1,2,4-triazolo[4,3-a]pyridine have shown promise as agrochemicals. Their application in pest control has been investigated due to their ability to disrupt the nervous systems of target pests while being less toxic to non-target organisms .
2. Plant Growth Regulators
Research indicates that certain triazolo[4,3-a]pyridine compounds can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways or enhancing stress resistance mechanisms in crops .
Case Studies
Mechanism of Action
The exact mechanism of action for 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- is not fully elucidated. similar compounds often act by inhibiting specific enzymes or receptors. For instance, some derivatives inhibit kinases like c-Met and VEGFR-2, which are involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of triazolopyridine derivatives are highly sensitive to substituent modifications. Below is a comparison of key analogs:
Key Observations :
- The methanamine group at position 3 introduces a primary amine, enabling hydrogen bonding interactions critical for receptor binding (e.g., GABAA or adenosine receptors) .
- Chloro- and trifluoromethyl-substituted analogs (e.g., ) exhibit higher molecular weights and lipophilicity, correlating with antifungal potency but reduced solubility .
Biological Activity
1,2,4-Triazolo[4,3-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- (CAS No. 1020033-70-8) is noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C₈H₁₀N₄
- Molecular Weight : 162.19 g/mol
- InChI Key : HMYNVTFOMRVVHM-UHFFFAOYSA-N
Anticancer Properties
Recent studies have indicated that triazolo[4,3-a]pyridine derivatives exhibit promising anticancer activities. For instance:
- A derivative of triazolo[4,3-a]pyridine demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism involved the induction of apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins .
- Another study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells by affecting cell cycle regulators such as cyclin B1 and p-cdc2 .
Neuropharmacological Effects
The compound has been identified as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), suggesting potential applications in treating neurological disorders such as anxiety and depression. This modulation enhances synaptic transmission and may improve cognitive functions .
Antimicrobial Activity
Triazolo[4,3-a]pyridine derivatives have shown antibacterial properties against several pathogenic bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyridine derivatives is closely tied to their structural features. Modifications at the 8-position have been shown to enhance potency against specific targets:
- 8-Methyl substitution has been associated with improved binding affinity to mGluRs compared to non-substituted analogs.
- Variations in the side chain can significantly affect the compound's lipophilicity and bioavailability, influencing its overall pharmacological profile.
Case Studies
Q & A
Q. How to address variability in phosphonylation yields during scale-up?
- Methodological Answer : Implement flow chemistry to maintain consistent temperature and mixing. Use inline NMR for real-time monitoring and adjust reagent addition rates dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
